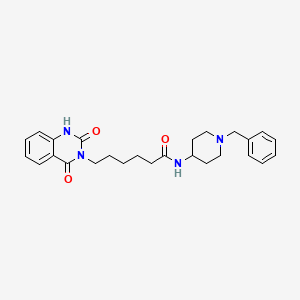![molecular formula C27H34ClN5O3 B6521753 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide CAS No. 896382-40-4](/img/structure/B6521753.png)
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C27H34ClN5O3 and its molecular weight is 512.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.2350177 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as AKOS002089356 or F6548-3199, primarily targets the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 . This protease plays a pivotal role in virus replication, making it a significant target for potential inhibitors .
Mode of Action
The compound interacts with its target, the 3CLpro, by forming stable hydrogen bonds with specific amino acids . This interaction inhibits the function of the protease, thereby disrupting the replication of the virus .
Biochemical Pathways
The inhibition of 3CLpro affects the biochemical pathway of virus replication. The compound’s interaction with the protease prevents the virus from replicating within the host cell . This disruption in the replication process leads to a decrease in viral load and potentially mitigates the severity of the infection .
Result of Action
The primary result of the compound’s action is the inhibition of SARS-CoV-2 replication. By targeting and inhibiting 3CLpro, the compound disrupts the life cycle of the virus, potentially reducing the severity of the infection .
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClN5O3/c28-21-8-6-9-22(20-21)32-18-16-31(17-19-32)14-7-13-29-25(34)12-2-1-5-15-33-26(35)23-10-3-4-11-24(23)30-27(33)36/h3-4,6,8-11,20H,1-2,5,7,12-19H2,(H,29,34)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMJHUCOOPSHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6521673.png)
![N-benzyl-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521677.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521682.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521696.png)
![2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6521713.png)
![N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521723.png)
![methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6521726.png)
![2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B6521727.png)
![N-(4-chlorophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521730.png)
![N-(3-chloro-4-methylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6521736.png)
![N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B6521743.png)
![N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide](/img/structure/B6521748.png)

![3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6521777.png)
